molecular formula C16H16Cl2N2O3 B13872529 ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate

ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate

Cat. No.: B13872529
M. Wt: 355.2 g/mol
InChI Key: GGTQAVGKHZANCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with an amino group at position 2 and a (2,5-dichlorophenyl)methoxy group at position 4. Carbamates are widely studied for their pesticidal, pharmaceutical, and agrochemical applications due to their ability to inhibit enzymes like acetylcholinesterase or interact with biological receptors .

Properties

Molecular Formula

C16H16Cl2N2O3

Molecular Weight

355.2 g/mol

IUPAC Name

ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate

InChI

InChI=1S/C16H16Cl2N2O3/c1-2-22-16(21)20-15-6-4-12(8-14(15)19)23-9-10-7-11(17)3-5-13(10)18/h3-8H,2,9,19H2,1H3,(H,20,21)

InChI Key

GGTQAVGKHZANCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=C(C=CC(=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorobenzyl chloride with 2-amino-4-hydroxybenzoic acid to form an intermediate, which is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound’s key structural elements include:

  • Ethyl carbamate group : Common in agrochemicals (e.g., desmedipham) and pharmaceuticals, this group enhances stability and modulates bioavailability.
  • 4-(2,5-Dichlorophenyl)methoxy group : The electron-withdrawing chlorine atoms increase lipophilicity and may improve membrane permeability .
Comparative Table: Structural Features of Analogous Compounds
Compound Name/Identifier Key Substituents/Features Potential Applications/Activity Reference
Target Compound 2-Amino, 4-(2,5-dichlorophenyl methoxy), ethyl carbamate Under investigation (hypothesized pesticidal/pharmaceutical)
4-Chloro-2-{[(4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates (e.g., 5a–i ) Dichlorophenyl amino, alkyl carbamate Antifungal, enzyme inhibition
Desmedipham Ethyl carbamate, phenoxy-phenyl group Herbicide (pesticide)
SR141716A (Cannabinoid inverse agonist ) Pyrazole core, 2,4-dichlorophenyl groups Cannabinoid receptor antagonism
2-{4-[(2,5-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl ethyl ether Dichlorophenyl sulfonyl, piperazinyl, ethyl ether Bioactive (e.g., receptor modulation)

Physicochemical Properties

  • Lipophilicity: The dichlorophenyl methoxy group in the target compound likely enhances lipophilicity compared to non-halogenated analogs. Studies on related 4-chloro-2-dichlorophenyl carbamates demonstrated that chlorine substituents significantly increase log k (HPLC-derived lipophilicity parameter) due to their hydrophobic character . For instance, alkyl carbamates with dichlorophenyl groups (e.g., 5a–i) exhibit higher log k values than their monochloro counterparts (4a–i), suggesting similar trends for the target compound .
  • Electronic Effects : The methoxy group in the target compound is less electron-withdrawing than sulfonyl groups in analogs like 2-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl ethyl ether . This difference may influence receptor binding or metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.